molecular formula C8H4Br2N2 B2698077 3,8-Dibromo-1,5-naphthyridine CAS No. 154015-16-4

3,8-Dibromo-1,5-naphthyridine

Cat. No.: B2698077
CAS No.: 154015-16-4
M. Wt: 287.942
InChI Key: NWJHKNUMXALBDR-UHFFFAOYSA-N
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Description

3,8-Dibromo-1,5-naphthyridine is a chemical compound with the CAS Number: 154015-16-4 . It has a molecular weight of 287.94 . The compound is a white to yellow solid at room temperature .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including this compound, has been a subject of research in the last 18 years . A Suzuki cross-coupling between 4,8-dibromo-1,5-naphthyridine and the corresponding boronic acids has been used to synthesize 4,8-substituted 1,5-naphthyridines .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C8H4Br2N2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H .


Chemical Reactions Analysis

1,5-Naphthyridine derivatives exhibit significant reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Physical and Chemical Properties Analysis

This compound is a white to yellow solid . The compound should be stored in a refrigerator .

Scientific Research Applications

Organic Semiconductor Materials

  • Application : 3,8-Dibromo-1,5-naphthyridine derivatives are used in organic semiconductor materials. They demonstrate high thermal robustness and emit blue fluorescence, making them suitable for applications in high-efficiency OLEDs (Organic Light-Emitting Diodes).
  • Details : A series of 4,8-substituted 1,5-naphthyridines were synthesized and characterized, revealing low optical band gaps and suitable properties for electron-transport and hole-injecting/hole-transport materials. This indicates their potential in the development of OLEDs (Wang et al., 2012).

Bridging Ligands and Ru(II) Complexes

  • Application : 1,5-naphthyridine, including its derivatives like this compound, is used for constructing bridging ligands and corresponding Ru(II) complexes.
  • Details : The molecule has been elaborated into bidentate and tridentate ligands using specific coupling methodologies. These ligands were then used to prepare heteroleptic mono- and dinuclear Ru(II) complexes, demonstrating its versatility in coordination chemistry (Singh & Thummel, 2009).

Synthetic Tools in Organic Chemistry

  • Application : Fused 1,5-naphthyridines, potentially including this compound, are valuable in synthetic organic chemistry and have applications in medicinal chemistry due to their biological activities.
  • Details : Various synthetic protocols for constructing the 1,5-naphthyridine scaffold have been presented, along with its use as a ligand for metal complex formation and potential optical applications (Masdeu et al., 2020).

Functionalized Polythiophene for Solar Cells

  • Application : 1,5-naphthyridine derivatives, including this compound, are used in the synthesis of functionalized polythiophene for polymer-sensitized solar cells.
  • Details : A semi-conducting polymer was synthesized by coupling 3-hexylthiophene-2,5-diboronic ester and 2,6-dibromo-1,5-naphthyridine. This polymer exhibited promising optical bandgap and electrochemical properties, suggesting its utility in solar cell applications (Siddiqui et al., 2017).

Luminescent Europium(III) Complexes

  • Application : Derivatives of 1,5-naphthyridine, related to this compound, are used in creating luminescent Europium(III) complexes with potential bioimaging applications.
  • Details : Novel carboxyl-functionalized 1,5-naphthyridine derivatives were synthesized, resulting in highly luminescent and water-soluble Eu(III) complexes. These complexes exhibited excellent UV-light stability and pH response behavior, making them suitable for bioimaging agents and pH probes (Wei et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P233, P261, P264, P270, P271, P280, P302, P304, P305, P312, P330, P338, P340, P351, P352, P362, P403 .

Future Directions

4,8-substituted 1,5-naphthyridines, which can be synthesized from 3,8-Dibromo-1,5-naphthyridine, have been identified as promising blue-emitting (or blue-green-emitting) materials, electron-transport materials, and hole-injecting/hole-transport materials for applications in developing high-efficiency OLEDs .

Mechanism of Action

Target of Action

It is known that 1,5-naphthyridine derivatives, to which 3,8-dibromo-1,5-naphthyridine belongs, exhibit a great variety of biological activities . This suggests that this compound may interact with multiple biological targets.

Mode of Action

It is known that alkyl halides can react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . This suggests that this compound may undergo similar reactions.

Biochemical Pathways

Given the biological activities exhibited by 1,5-naphthyridine derivatives , it is likely that this compound interacts with multiple biochemical pathways.

Result of Action

Given the biological activities exhibited by 1,5-naphthyridine derivatives , it is likely that this compound has significant molecular and cellular effects.

Properties

IUPAC Name

3,8-dibromo-1,5-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJHKNUMXALBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C=NC2=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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